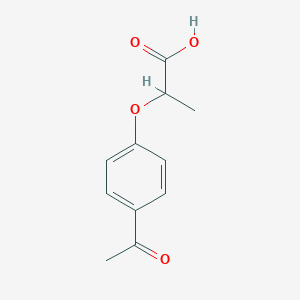
2-(4-acetylphenoxy)propanoic Acid
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 2-(4-acetylphenoxy)propanoic Acid is 1S/C11H12O4/c1-7(12)9-3-5-10(6-4-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
2-(4-acetylphenoxy)propanoic Acid has a density of 1.2±0.1 g/cm3, a boiling point of 380.9±17.0 °C at 760 mmHg, and a melting point of 104-105°C . It has a molar refractivity of 53.7±0.3 cm3, a polar surface area of 64 Å2, and a molar volume of 173.0±3.0 cm3 .Applications De Recherche Scientifique
Herbicide Exposure and Safety : A study on forestry ground workers exposed to herbicides, including dichlorprop (a compound related to 2-(4-acetylphenoxy)propanoic Acid), examined the absorbed dose of these chemicals during different application methods. The study found that taking precautions significantly reduced herbicide exposure, highlighting the importance of safety measures in herbicide application (Lavy, Mattice, Marx, & Norris, 1987).
Pharmaceutical Research : Research on 2-aryloxy-3-phenyl-propanoic acids, which are structurally similar to 2-(4-acetylphenoxy)propanoic Acid, demonstrated their potential as dual agonists for peroxisome proliferator-activated receptors (PPARs). This finding suggests potential applications in the development of drugs with improved potency and reduced side effects on skeletal muscle function (Fracchiolla et al., 2009).
Analytical Chemistry : A study focused on the separation of stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, which shares a similar chemical backbone with 2-(4-acetylphenoxy)propanoic Acid. This research contributes to the field of analytical chemistry, particularly in the development of methods for separating complex organic compounds (Davadra et al., 2011).
Biotechnological Applications : Another study explored the long-term continuous production of optically active 2-(4-chlorophenoxy)propanoic acid using yeast lipase in an organic solvent system. This research highlights the biotechnological potential of enzymes in producing optically active compounds, which could be relevant for similar compounds like 2-(4-acetylphenoxy)propanoic Acid (Fukui, Kawamoto, Sonomoto, & Tanaka, 1990).
Synthesis and Crystal Structure Analysis : Research on the synthesis and crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid (danshensu), provides insights into the chemical stability and liposolubility of such compounds. This study could inform similar research on 2-(4-acetylphenoxy)propanoic Acid (Chen et al., 2016).
Environmental Toxicology and Chemistry : A review of phenoxyalkanoic acid herbicides, including compounds structurally related to 2-(4-acetylphenoxy)propanoic Acid, assessed their adsorption in soils and degradation rates. This research is crucial for understanding the environmental impact and potential groundwater contamination risk of these herbicides (Paszko et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-acetylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-3-5-10(6-4-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBHCEXLVUOTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409027 | |
| Record name | 2-(4-acetylphenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenoxy)propanoic Acid | |
CAS RN |
91143-71-4 | |
| Record name | 2-(4-acetylphenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

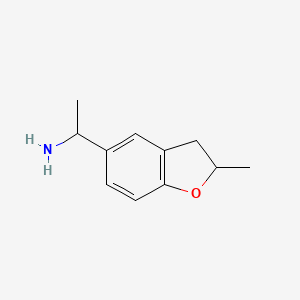
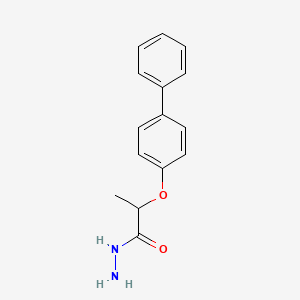
![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)
![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)
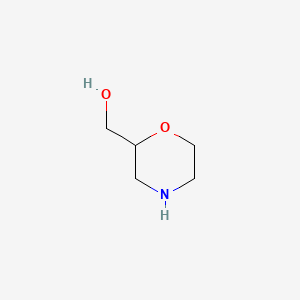
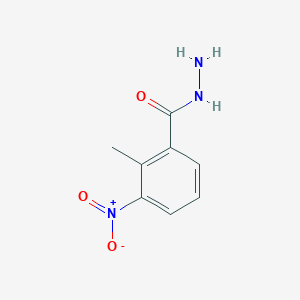
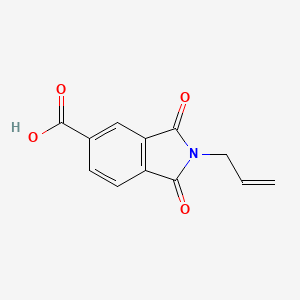
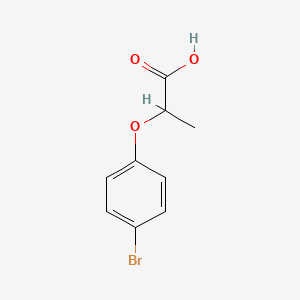
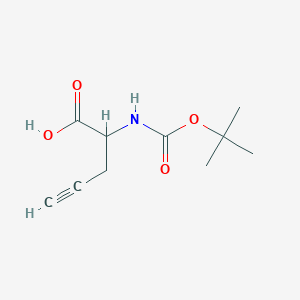

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)

